[2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate
Overview
Description
[2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate is 449.09330850 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy and Photosensitizers
A study on new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing Schiff base, highlights their potential in photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such properties are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. The study involved reacting 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with primary aromatic and heterocyclic amines, leading to compounds with significant antimicrobial properties (Habib, Hassan, & El‐Mekabaty, 2012).
Corrosion Inhibition
Research on 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate demonstrated its effectiveness as a corrosion inhibitor for aluminum in acidic media. The compound's inhibitory action was confirmed through potentiodynamic polarization and electrochemical impedance spectroscopy, with adsorption following the Langmuir model (Ehsani, Moshrefi, & Ahmadi, 2015).
Catalysis
Sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts for alcohol oxidation. Such complexes demonstrate potential for applications in synthetic organic chemistry, particularly in the selective oxidation of alcohols under mild conditions (Hazra, Martins, Silva, & Pombeiro, 2015).
COX-2 Inhibition
A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives examined their ability to inhibit COX-2 enzymes, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522. This compound has entered phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Properties
IUPAC Name |
[2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-16-7-3-5-9-20(16)23-25-21(24(26)30-23)15-17-8-4-6-10-22(17)31-32(27,28)19-13-11-18(29-2)12-14-19/h3-15H,1-2H3/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRVMXKQMWVERT-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)OC)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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